N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride
Overview
Description
N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride is a chemical compound with the molecular formula C9H15N3. It is a white crystalline powder that is soluble in water and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride typically involves the reaction of 2-isopropylpyrimidine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, and requires careful monitoring of temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistent reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine oxide, while reduction could produce N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine .
Scientific Research Applications
N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-2-(methylamino)pyrimidine hydrochloride: A closely related compound with similar chemical properties and applications.
N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine: The free base form of the compound, which may have different solubility and reactivity characteristics.
Uniqueness
N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its solubility in water and ethanol, as well as its ability to undergo various chemical reactions, makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2-propan-2-ylpyrimidin-4-yl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-4-11-7-9-5-6-12-10(13-9)8(2)3/h5-6,8,11H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMXHFXBXPAOTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NC=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.